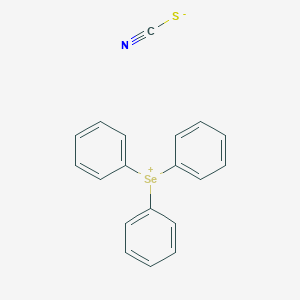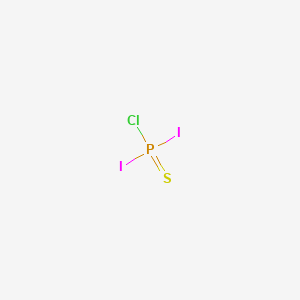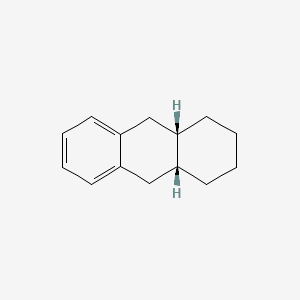
2,5-Dioxo-2,5-dihydrofuran-3,4-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dioxo-2,5-dihydrofuran-3,4-dicarbonitrile is an organic compound with a unique structure characterized by a furan ring substituted with two oxo groups and two cyano groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxo-2,5-dihydrofuran-3,4-dicarbonitrile typically involves the reaction of maleic anhydride with cyanogen bromide under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired product. The reaction conditions often include the use of a solvent such as acetonitrile and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dioxo-2,5-dihydrofuran-3,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2,5-Dioxo-2,5-dihydrofuran-3,4-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which 2,5-Dioxo-2,5-dihydrofuran-3,4-dicarbonitrile exerts its effects involves interactions with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of specific enzymes or the modification of biomolecules, contributing to its biological activities.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dioxo-2,5-dihydrofuran-3,4-diyl diacetate
- 2,5-Dioxo-2,5-dihydrofuran-3,4-diyl bis(phenylacetate)
- 3-(4-Methyl-2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid
Uniqueness
2,5-Dioxo-2,5-dihydrofuran-3,4-dicarbonitrile is unique due to the presence of both oxo and cyano groups on the furan ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and materials science.
Propiedades
Número CAS |
63439-00-9 |
|---|---|
Fórmula molecular |
C6N2O3 |
Peso molecular |
148.08 g/mol |
Nombre IUPAC |
2,5-dioxofuran-3,4-dicarbonitrile |
InChI |
InChI=1S/C6N2O3/c7-1-3-4(2-8)6(10)11-5(3)9 |
Clave InChI |
RSNJVTTVHPYWAZ-UHFFFAOYSA-N |
SMILES canónico |
C(#N)C1=C(C(=O)OC1=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[(Chlorocarbonyl)amino]methyl}phosphonic dichloride](/img/structure/B14510290.png)






![Diethyl {[(ethoxycarbonyl)imino]methyl}phosphonate](/img/structure/B14510331.png)
![Methyl 2-methyl-2-[(methylsulfanyl)carbonothioyl]nonanoate](/img/structure/B14510333.png)
![1,2,3-Trinitro-11H-indeno[1,2-B]quinoxalin-11-one](/img/structure/B14510339.png)


![8-Methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-5-one;trihydrate](/img/structure/B14510351.png)

